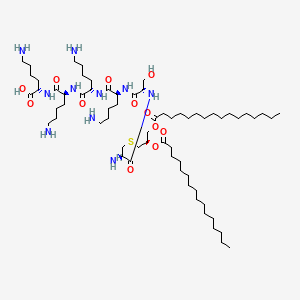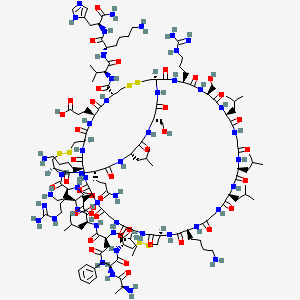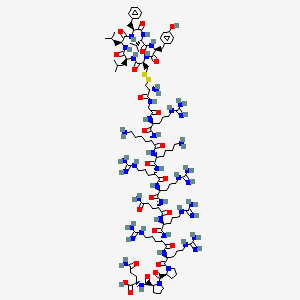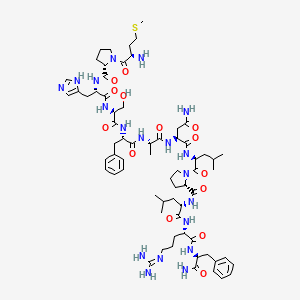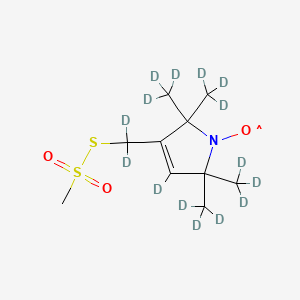
(1-Oxyl-2,2,5,5-tetramethyl-3-pyrroline-3-methyl) Methanethiosulfonate-d15
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-Oxyl-2,2,5,5-tetramethyl-3-pyrroline-3-methyl) Methanethiosulfonate-d15 is a highly reactive thiol-specific spin label. It is widely used in the field of biochemistry and molecular biology for site-directed spin labeling of proteins. This compound is particularly valuable for studying the structural and conformational dynamics of proteins through techniques such as double electron-electron resonance (DEER) spectroscopy .
作用机制
Target of Action
The primary target of (1-Oxyl-2,2,5,5-tetramethyl-3-pyrroline-3-methyl) Methanethiosulfonate-d15, also known as MTSSL, is cysteine residues in proteins . Cysteine residues are amino acids that contain a thiol group, which is a sulfur and hydrogen atom. This thiol group is reactive and can form disulfide bonds, which are crucial for the structure and function of proteins.
Mode of Action
MTSSL is a cysteine-specific, flexible disulfide bond-forming paramagnetic nitroxide spin label probe . It interacts with its targets, the cysteine residues, by forming disulfide bonds. This interaction results in the labeling of the protein with a paramagnetic spin label. This labeling is useful for investigating structural and conformational dynamics of proteins .
Pharmacokinetics
It is known that mtssl is typically used in vitro, meaning it is applied directly to cells or tissues in a controlled environment outside of a living organism . Therefore, its bioavailability, or the extent and rate at which it reaches its target site of action, would be dependent on the experimental conditions.
Result of Action
The result of MTSSL’s action is the labeling of proteins with a paramagnetic spin label. This labeling allows researchers to investigate the structural and conformational dynamics of proteins . For example, it can be used in double electron electron resonance (DEER) spectroscopy experiments, which provide information about the distances and distance distributions between paramagnetic centers in a molecule .
Action Environment
The action, efficacy, and stability of MTSSL are influenced by various environmental factors. For instance, MTSSL is sensitive to light, and it should be stored in conditions protected from light . Additionally, the pH, temperature, and other conditions of the experimental environment can affect the efficiency of MTSSL’s interaction with cysteine residues. Therefore, careful control and monitoring of the experimental conditions are necessary when using MTSSL.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Oxyl-2,2,5,5-tetramethyl-3-pyrroline-3-methyl) Methanethiosulfonate-d15 typically involves the reaction of (1-Oxyl-2,2,5,5-tetramethyl-3-pyrroline-3-methyl) Methanethiosulfonate with deuterated reagents to incorporate the deuterium atoms. The reaction conditions often require an inert atmosphere and low temperatures to prevent decomposition and ensure high yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The compound is usually stored under inert conditions to maintain its stability and reactivity .
化学反应分析
Types of Reactions
(1-Oxyl-2,2,5,5-tetramethyl-3-pyrroline-3-methyl) Methanethiosulfonate-d15 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: It can be reduced to yield different reduced forms.
Substitution: The compound can participate in substitution reactions, particularly with thiol groups in proteins.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various thiol-containing compounds. The reactions are typically carried out under controlled conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or disulfides .
科学研究应用
(1-Oxyl-2,2,5,5-tetramethyl-3-pyrroline-3-methyl) Methanethiosulfonate-d15 has a wide range of scientific research applications:
Chemistry: Used as a spin label for studying molecular interactions and dynamics.
Biology: Employed in site-directed spin labeling to investigate protein structures and conformational changes.
Medicine: Utilized in the development of diagnostic tools and therapeutic agents.
Industry: Applied in the production of specialized reagents and materials for biochemical research.
相似化合物的比较
Similar Compounds
(1-Oxyl-2,2,5,5-tetramethyl-3-pyrroline-3-methyl)methanethiosulfonate: A non-deuterated version of the compound.
3-(2-Iodoacetamido)-PROXYL: Another spin label used for protein studies.
4-Hydroxy-TEMPO: A commonly used nitroxide spin label.
Uniqueness
(1-Oxyl-2,2,5,5-tetramethyl-3-pyrroline-3-methyl) Methanethiosulfonate-d15 is unique due to its deuterium labeling, which provides enhanced stability and allows for more precise studies of protein dynamics. Its high reactivity with thiol groups makes it particularly useful for site-directed spin labeling .
属性
CAS 编号 |
384342-57-8 |
|---|---|
分子式 |
C10H19NO3S2 |
分子量 |
280.5 g/mol |
IUPAC 名称 |
3-deuterio-4-[dideuterio(methylsulfonylsulfanyl)methyl]-1-hydroxy-2,2,5,5-tetrakis(trideuteriomethyl)pyrrole |
InChI |
InChI=1S/C10H19NO3S2/c1-9(2)6-8(7-15-16(5,13)14)10(3,4)11(9)12/h6,12H,7H2,1-5H3/i1D3,2D3,3D3,4D3,6D,7D2 |
InChI 键 |
MXZPGYFBZHBAQM-QHFHZPJISA-N |
SMILES |
CC1(C=C(C(N1[O])(C)C)CSS(=O)(=O)C)C |
手性 SMILES |
[2H]C1=C(C(N(C1(C([2H])([2H])[2H])C([2H])([2H])[2H])O)(C([2H])([2H])[2H])C([2H])([2H])[2H])C([2H])([2H])SS(=O)(=O)C |
规范 SMILES |
CC1(C=C(C(N1O)(C)C)CSS(=O)(=O)C)C |
同义词 |
MTSL-d15; MTS-d15; _x000B_2,5-Dihydro-2,2,5,5-tetramethyl-3-[[(methylsulfonyl)thio]methyl]-1H-pyrrol-1-yloxy-d15 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


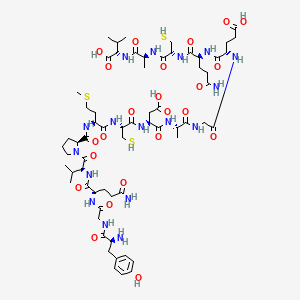
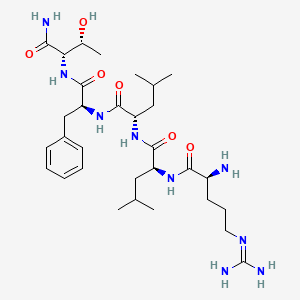
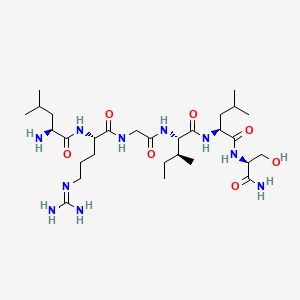
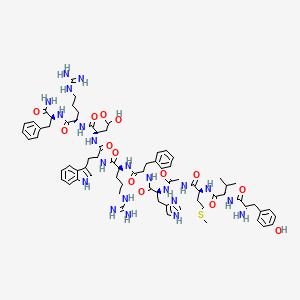
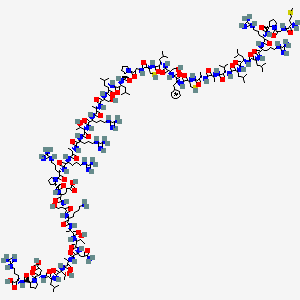
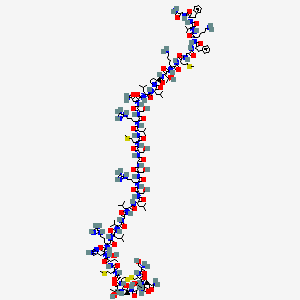
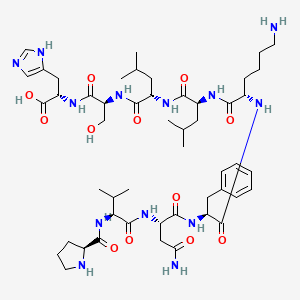
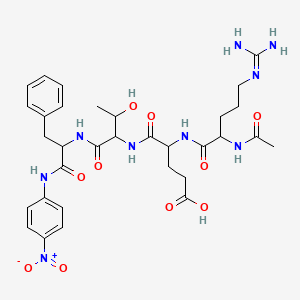
![(2S)-N-[(2S)-1-[[(2S)-5-amino-1-[[(3S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-6-(diaminomethylideneamino)-2-oxohexan-3-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[3-cyclohexyl-1-hydroxy-2-(undecylamino)propyl]amino]pentanediamide](/img/structure/B561588.png)
